3-(Dimethylamino)propane-1-sulfonamide
Description
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
3-(dimethylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
InChI Key |
BJCLIJHWFYJQGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Routes for 3 Dimethylamino Propane 1 Sulfonamide and Analogs
General Strategies for Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. These strategies typically involve the formation of a sulfur-nitrogen bond, with several well-established and emerging methods available to chemists.
Sulfonylation Reactions of Amines with Sulfonyl Chlorides
The most traditional and widely employed method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.netijarsct.co.in This reaction, a form of nucleophilic acyl-type substitution at the sulfur atom, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comyoutube.com
Commonly used bases include organic amines like pyridine (B92270) and triethylamine (B128534) (TEA). cbijournal.com For instance, Youn et al. reported achieving a 100% yield for the reaction between aniline (B41778) and benzenesulfonyl chloride using pyridine as the base. cbijournal.com Similarly, the use of TEA in a tetrahydrofuran (B95107) (THF) solvent has been shown to produce high yields. cbijournal.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com The reaction is versatile and applicable to a wide range of amine and sulfonyl chloride substrates. rsc.org
| Amine Substrate | Sulfonyl Chloride | Base/Solvent | Yield | Reference |
|---|---|---|---|---|
| Aniline | Benzenesulfonyl chloride | Pyridine | 100% | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | Quantitative | cbijournal.com |
| Aniline | Benzenesulfonyl chloride | Triethylamine/THF | 86% | cbijournal.com |
Green Synthesis Approaches for Sulfonamides
Reflecting a broader trend in the chemical industry, significant effort has been dedicated to developing more environmentally benign methods for sulfonamide synthesis. sci-hub.se These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One prominent green strategy is the use of water as a solvent. sci-hub.seresearchgate.net Deng and Mani described the synthesis of a series of sulfonamides by reacting sulfonyl chlorides and amines in water at room temperature, using sodium carbonate to control the pH. sci-hub.se Another approach involves performing the reaction under solvent-free conditions, often with the assistance of microwave irradiation. rsc.org This method offers advantages such as significantly reduced reaction times, cleaner reaction profiles, and high yields without the need for a catalyst or base. rsc.org
Catalysis also plays a key role in green sulfonamide synthesis. sci-hub.se Willis et al. developed a palladium-catalyzed three-component coupling of an aryl iodide, sulfur dioxide, and hydrazine (B178648) to produce aryl N-aminosulfonamides. sci-hub.se More recently, sustainable and reusable choline (B1196258) chloride-based deep eutectic solvents (DESs) have been employed, yielding up to 97% product under aerobic conditions at ambient temperature. researchgate.net Additionally, an eco-friendly strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water or ethanol. rsc.org
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Water as solvent, Na2CO3 as base | Environmentally benign, mild conditions | sci-hub.se |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free | Short reaction times, high yields, clean | rsc.org |
| Deep Eutectic Solvents (DESs) | Choline chloride/glycerol solvent | Reusable solvent, ambient temperature | researchgate.net |
| Oxidative Chlorination | In situ generation of sulfonyl chloride from thiol | Solvent-free workup, mild conditions | rsc.org |
Synthetic Pathways to Dimethylamine-Containing Aliphatic Compounds
The incorporation of a dimethylamino group into an aliphatic chain is a common transformation in organic synthesis, achievable through several reliable methods.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a direct and effective method for introducing a dimethylamino moiety. This typically involves the reaction of an alkyl halide with dimethylamine (B145610). youtube.com The reaction proceeds via an SN2 mechanism for primary and secondary halides. youtube.com
A practical alternative to using volatile dimethylamine gas is the in-situ generation of dimethylamine from N,N-dimethylformamide (DMF). nih.govnih.gov A procedure developed for the nucleophilic aromatic substitution of aryl halides can be adapted, where DMF is thermally decomposed with the assistance of a hydroxide (B78521) base to liberate dimethylamine. nih.gov Another patented method describes the synthesis of N,N-dimethylamine compounds by reacting halogenated hydrocarbons with DMF in a closed system at high temperatures (150-190 °C), which serves as both the solvent and the nucleophile source. google.com This approach is noted for its simplicity, high selectivity, and yield. google.com
Ring-Opening and Electrophilic Substitution Strategies (e.g., for related sulfonate derivatives)
Ring-opening reactions provide a powerful synthetic tool for creating functionalized aliphatic compounds. For the synthesis of sulfonate derivatives, the ring-opening of cyclic sulfonate esters, known as sultones, is particularly relevant. nih.govrsc.org Specifically, 1,3-propanesultone can react with nucleophiles to yield 3-substituted propane-1-sulfonate compounds. For example, the reaction of 1,3-propanesultone with 2-(dimethylamino)ethyl methacrylate (B99206) via a ring-opening and subsequent electrophilic substitution leads to the formation of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate. researchgate.netasianpubs.org This strategy highlights the utility of sultones as precursors for building the carbon-sulfur backbone of the target molecule.
Electrophilic aromatic substitution is a fundamental reaction for introducing a sulfonic acid group onto an aromatic ring, typically by reacting an arene with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). wikipedia.orgchemistrysteps.comnumberanalytics.com While the target compound, 3-(Dimethylamino)propane-1-sulfonamide, is aliphatic, the principles of sulfonation are foundational to the synthesis of the sulfonyl chloride precursors required for sulfonamide formation. docbrown.info
Specific Synthetic Approaches to 3-(Dimethylamino)propane-1-sulfonamide
While direct, single-pot syntheses of 3-(Dimethylamino)propane-1-sulfonamide are not extensively documented, a logical and efficient pathway can be constructed from the general methodologies discussed above. A plausible multi-step synthesis would proceed as follows:
Synthesis of 3-(Dimethylamino)propane-1-sulfonic acid : The first step involves the synthesis of the sulfonic acid precursor. This can be readily achieved through the ring-opening of 1,3-propanesultone with dimethylamine . This reaction establishes the core structure of the target molecule, containing both the dimethylaminopropyl group and the sulfonate functionality. The product of this reaction is a zwitterionic compound, 3-(dimethylamino)propane-1-sulfonic acid. nih.gov
Conversion to 3-(Dimethylamino)propane-1-sulfonyl chloride : The sulfonic acid is then converted into the more reactive sulfonyl chloride. This transformation is typically accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This step creates the electrophilic center necessary for the subsequent sulfonylation reaction.
Formation of 3-(Dimethylamino)propane-1-sulfonamide : In the final step, the synthesized 3-(Dimethylamino)propane-1-sulfonyl chloride is reacted with ammonia (B1221849) (NH₃) . This is a classic sulfonylation reaction where ammonia acts as the nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide and releasing hydrochloric acid, which is neutralized by excess ammonia or an added base. This follows the general strategy outlined in section 2.1.1.
This proposed route leverages well-established reactions, combining the ring-opening of a sultone with the classic two-step conversion of a sulfonic acid to a sulfonamide, providing a reliable method for the synthesis of 3-(Dimethylamino)propane-1-sulfonamide.
Reported Synthesis Routes for Direct Analogs (e.g., from picolinic acid derivatives)
The synthesis of sulfonamides from carboxylic acid derivatives, such as picolinic acid, represents a versatile approach to creating diverse analogs. A one-pot, two-step procedure has been reported for the synthesis of sulfonamides from picolinic acids. While specific examples detailing the synthesis of direct analogs of 3-(dimethylamino)propane-1-sulfonamide from picolinic acid are not extensively documented in publicly available literature, the general methodology provides a feasible pathway. This process typically involves the conversion of the carboxylic acid to a more reactive intermediate, such as a sulfonyl chloride, followed by amination. nih.govnih.gov
The reaction of 2-aminopyridine (B139424) with tosyl chloride in an aqueous alkaline medium is a known method for producing sulfonamide derivatives of pyridine. researchgate.net This highlights a potential route where a picolinic acid derivative could be first converted to an amino-functionalized pyridine, which is then reacted with a suitable sulfonyl chloride to yield the desired sulfonamide analog. The synthesis of novel pyridine and sulfonamide derivatives has been achieved starting from hydrazide-hydrazone derivatives, indicating another possible synthetic strategy. ekb.eg
Exploration of Precursor-Based Synthesis (e.g., utilizing 3-chloro-N,N-dimethylpropan-1-amine)
A common and direct method for the synthesis of 3-(dimethylamino)propane-1-sulfonamide involves the use of 3-chloro-N,N-dimethylpropan-1-amine as a key precursor. This alkyl halide allows for the introduction of the dimethylaminopropyl group through nucleophilic substitution. This precursor is a known intermediate in the synthesis of various pharmaceuticals. mdpi.com
One potential synthetic route involves the reaction of 3-chloro-N,N-dimethylpropan-1-amine with a sulfonamide. The nitrogen atom of the sulfonamide acts as a nucleophile, displacing the chloride to form the desired C-N bond. This alkylation of sulfonamides with alkyl halides is a classical method for forming substituted sulfonamides. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
Alternatively, a two-step process can be envisioned where 3-chloro-N,N-dimethylpropan-1-amine is first reacted with a source of sulfite, such as sodium sulfite, to form an intermediate sulfonate salt. This intermediate can then be converted to the corresponding sulfonyl chloride, for example, by treatment with a chlorinating agent like thionyl chloride. The resulting sulfonyl chloride can then be reacted with ammonia or a primary or secondary amine to furnish the final sulfonamide product. The reaction of sulfonyl chlorides with amines is a fundamental and widely used method for the preparation of sulfonamides. princeton.edursc.org
Below is a table summarizing a general synthetic approach utilizing 3-chloro-N,N-dimethylpropan-1-amine:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 3-chloro-N,N-dimethylpropan-1-amine, Sodium Sulfite | Aqueous solution, Heat | Sodium 3-(dimethylamino)propane-1-sulfonate |
| 2 | Sodium 3-(dimethylamino)propane-1-sulfonate | Thionyl Chloride | 3-(Dimethylamino)propane-1-sulfonyl chloride |
| 3 | 3-(Dimethylamino)propane-1-sulfonyl chloride | Ammonia | 3-(Dimethylamino)propane-1-sulfonamide |
Optimization of Synthetic Conditions and Yields
The optimization of synthetic conditions is paramount for achieving high yields and purity of 3-(dimethylamino)propane-1-sulfonamide. Key parameters that are often manipulated include the choice of solvent, reaction temperature, catalyst, and the nature of the base used.
In the synthesis of sulfonamides from sulfonyl chlorides and amines, the choice of base is critical. Common bases include pyridine, triethylamine, and sodium hydroxide. The selection of the base can influence the reaction rate and the formation of byproducts. researchgate.net The solvent also plays a significant role; for instance, reactions are often carried out in aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) to avoid unwanted side reactions. nih.gov
For precursor-based syntheses, the reaction temperature is a crucial factor. For example, in the alkylation of sulfonamides, heating is often required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the reactants or products. Therefore, careful control of the temperature profile is necessary to maximize the yield.
Catalysis can also be employed to improve the efficiency of sulfonamide synthesis. For instance, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in sulfonamides. Nickel-catalyzed methods have been developed for the coupling of sulfonamides with aryl halides. nih.gov While not directly applicable to the aliphatic target compound, these advanced methods highlight the potential for catalytic approaches to enhance the synthesis of related structures.
The following table outlines key parameters that can be optimized for the synthesis of sulfonamides:
| Parameter | Conditions Explored | Optimal Condition (General) | Effect on Yield |
| Solvent | Dichloromethane, Acetonitrile, THF, Water | Acetonitrile | Can significantly impact reaction rate and solubility of reactants. |
| Base | Pyridine, Triethylamine, Sodium Carbonate, Sodium Hydroxide | Triethylamine or an inorganic base like Na2CO3 | Crucial for deprotonating the amine/sulfonamide; choice affects reaction rate and side products. |
| Temperature | 0 °C to reflux | Varies depending on the specific reaction; often room temperature to moderate heating. | Higher temperatures can increase reaction rate but may also lead to decomposition. |
| Catalyst | None, Lewis acids, Transition metals (e.g., Cu, Pd) | Dependent on the specific transformation; often not required for simple sulfonamide formation from sulfonyl chlorides. | Can improve reaction rates and yields, especially for less reactive substrates. |
| Reactant Ratio | Equimolar, Excess of one reactant | Often a slight excess of the amine is used. | Can influence the extent of reaction and minimize side reactions. |
By systematically varying these parameters, researchers can identify the optimal conditions to maximize the yield and purity of 3-(dimethylamino)propane-1-sulfonamide and its analogs.
Reactivity and Reaction Mechanisms
Mechanistic Studies of Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a robust and metabolically stable functional group. researchgate.net Its reactivity is centered around the acidic proton on the nitrogen atom and the potential for the entire moiety to be transformed into other functional groups.
While direct N-H insertion reactions on aliphatic sulfonamides like 3-(Dimethylamino)propane-1-sulfonamide are not extensively documented, analogous transformations provide insight into potential mechanisms. One relevant class of reactions involves the transfer of a nitrene or related species to the sulfonamide nitrogen. For instance, hypervalent iodine reagents can be used to mediate NH transfer from ammonia (B1221849) sources to sulfoxides, forming sulfoximines. mdpi.com A similar mechanistic pathway could be envisioned for sulfonamides, proceeding through an electrophilic iodonitrene intermediate that is attacked by the nucleophilic sulfonamide nitrogen. mdpi.com
This process would involve the formation of a new N-N or N-I bond, effectively "inserting" a nitrogen-containing group. The mechanism is believed to involve the formation of an iodonium salt intermediate, which then yields the final product upon workup. mdpi.com Such reactions highlight the nucleophilic character of the sulfonamide nitrogen and its capability to engage in bond-forming events.
Recent advances in synthetic chemistry have demonstrated that the sulfonamide group, once considered a terminal, non-reactive moiety, can serve as a versatile synthetic handle for late-stage functionalization. chemrxiv.org This allows for the conversion of the sulfonamide into a variety of other medicinally relevant functional groups.
Two primary strategies for activating the sulfonamide group are:
Reductive Cleavage: The N-S bond of secondary sulfonamides can be reductively cleaved under mild conditions to generate sulfinates and amines. chemrxiv.org For a primary sulfonamide like 3-(Dimethylamino)propane-1-sulfonamide, this would first require N-alkylation (see Section 5.2.1). The resulting sulfinate is a valuable intermediate that can be trapped with various electrophiles to form sulfones or other sulfur(VI) compounds. chemrxiv.org
Radical Intermediates: Primary sulfonamides can be converted into N-sulfonylimines, which can then serve as precursors to sulfonyl radicals under photocatalytic conditions. nih.gov These highly reactive intermediates can participate in a range of carbon-sulfur bond-forming reactions, such as addition to alkenes, providing a powerful method for derivatization. nih.gov
These transformations significantly expand the synthetic utility of molecules containing a sulfonamide group, allowing for structural diversification at a late stage in a synthetic sequence.
Reactivity of the Dimethylamine (B145610) Group
The tertiary dimethylamine group [-N(CH₃)₂] at the end of the propyl chain imparts basicity and nucleophilicity to the molecule. This site can readily undergo reactions typical of tertiary amines and can also play a crucial role in coordinating to metal centers.
The lone pair of electrons on the nitrogen atom of the dimethylamine group makes it a potent nucleophile, enabling it to react with various electrophiles.
Alkylation: The dimethylamine group can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction converts the neutral tertiary amine into a positively charged species, significantly altering the molecule's physical properties, such as its solubility. In reactions involving ketonic Mannich bases like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, the dimethylamino group can be displaced by other amines, demonstrating its potential as a leaving group in certain contexts. researchgate.net
| Reaction Type | Reagent Example | Product Type |
| Alkylation (Amine) | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |
| Acylation (Sulfonamide) | Acetic Anhydride ((CH₃CO)₂O) | N-Acylsulfonamide |
Role in Chelation and Ligand Formation
The presence of both a nitrogen atom in the dimethylamine group and nitrogen/oxygen atoms in the sulfonamide group allows 3-(Dimethylamino)propane-1-sulfonamide to act as a chelating ligand. The propyl chain provides flexibility, enabling the two functional groups to coordinate to a single metal center, forming a stable five- or six-membered ring.
The 3-dimethylamino-1-propyl ligand structure is known to form stable, square-planar complexes with transition metals like nickel(II), palladium(II), and platinum(II). In these complexes, the ligand chelates to the metal through a metal-carbon bond at the propyl end and a dative metal-nitrogen bond from the dimethylamine group.
Furthermore, sulfonamide moieties are themselves effective zinc-binding groups and have been incorporated into inhibitors of matrix metalloproteinases (MMPs) for this purpose. nih.gov The sulfonamide can coordinate to the catalytic zinc ion in the enzyme's active site. nih.gov The combination of the dimethylamine and sulfonamide groups in one molecule suggests a potential for bidentate chelation, where both groups coordinate to a metal ion, enhancing the stability of the resulting complex. This dual functionality is a key feature in the design of metal-chelating drugs and catalysts. researchgate.netnih.gov
Intermolecular Reactions and Derivative Formation
The dual functionality of 3-(Dimethylamino)propane-1-sulfonamide allows for a wide array of intermolecular reactions to form diverse derivatives. The sulfonamide N-H can be functionalized, and the tertiary amine can be quaternized or used to direct reactions.
For example, the sulfonamide nitrogen can be arylated or alkylated using various catalytic methods. organic-chemistry.org A common method involves the reaction of the sulfonamide with an aryl or alkyl halide in the presence of a base. frontiersrj.com Thermal alkylation with trichloroacetimidates is another method that proceeds without the need for a catalyst. nih.gov
Furthermore, the entire sulfonamide group can be used as a building block. For instance, condensation reactions between the amino group of a sulfonamide and a sulfonyl chloride are the most common way to synthesize more complex sulfonamide structures. ijarsct.co.inresearchgate.net By reacting 3-(Dimethylamino)propane-1-sulfonamide with different sulfonyl chlorides, a library of N-substituted derivatives can be generated, each with potentially different biological activities. nih.gov The formation of these derivatives is crucial for developing structure-activity relationships in medicinal chemistry.
Catalytic Applications
While there is no specific information on the catalytic applications of 3-(Dimethylamino)propane-1-sulfonamide, the structurally related compound, 3-(dimethylamino)-1-propylamine (DMAPA), has been investigated as an organocatalyst. Studies have shown that DMAPA can catalyze amidation reactions of fatty acid methyl esters. The catalytic activity is attributed to the ability of the amine to activate the reactants.
Given the structural similarity, it is conceivable that 3-(Dimethylamino)propane-1-sulfonamide could exhibit some catalytic activity in certain reactions. The presence of the sulfonamide group could influence its basicity and steric properties, potentially leading to different catalytic efficiencies or selectivities compared to DMAPA. However, without experimental data, this remains speculative. The field of organocatalysis often utilizes molecules with specific functional groups to promote reactions, and sulfonamides have been incorporated into other organocatalytic frameworks.
Reaction Kinetics and Thermodynamics
A thorough search of the available scientific literature did not yield any specific data on the reaction kinetics or thermodynamics of 3-(Dimethylamino)propane-1-sulfonamide. To understand the reactivity of this compound, dedicated experimental studies would be required to determine rate constants, activation energies, and thermodynamic parameters for its potential reactions.
In general, the kinetics of sulfonamide-related reactions can be influenced by factors such as pH, temperature, and the nature of the solvent. Thermodynamic data, including enthalpy and entropy of reaction, would provide insight into the spontaneity and equilibrium position of reactions involving this compound.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Methodologies
Traditional methods for synthesizing sulfonamides often involve the use of sulfonyl chlorides, which can be hazardous and produce significant waste. thieme-connect.comresearchgate.net The field is actively moving towards greener and more sustainable synthetic routes. These modern approaches focus on environmental responsibility by utilizing less toxic reagents, employing milder reaction conditions, and using eco-friendly solvents like water. researchgate.netresearchgate.netrsc.orgtandfonline.com
Key sustainable strategies applicable to the synthesis of sulfonamides include:
Metal-Free Synthesis: One-pot, two-step syntheses have been developed that start from readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture, avoiding the need for metal catalysts. researchgate.net
Oxidative Chlorination in Green Solvents: An environmentally friendly method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) to convert thiols to sulfonyl chlorides in situ, which then react with amines. This process works well in sustainable solvents such as water, ethanol, and glycerol. researchgate.netrsc.org
Alternative Sulfur Sources: To avoid harsh chemicals like chlorosulfonic acid, researchers are exploring stable and safer sulfur sources. thieme-connect.com For instance, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable reagent that can safely introduce sulfonyl groups. thieme-connect.com
Table 1: Comparison of Synthetic Methodologies for Sulfonamides
| Aspect | Traditional Methods | Sustainable Methods |
|---|---|---|
| Starting Materials | Sulfonyl chlorides, chlorosulfonic acid | Thiols, nitroarenes, sodium sulfinates, DABSO |
| Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Water, Ethanol, Glycerol, Polyethylene glycol (PEG) |
| Byproducts | Acidic waste, organic solvent waste | Water, simple salts; often products precipitate and are collected by filtration |
| Conditions | Often harsh, may require inert atmospheres | Mild, often at room or slightly elevated temperatures |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets to predict the properties and activities of molecules, significantly reducing the time and cost associated with traditional research and development. nih.govresearchgate.net
For sulfonamide derivatives, AI and ML can be applied in several key areas:
Virtual Screening: AI models can screen massive virtual libraries of compounds to identify potential candidates with desired biological activity, such as novel antibacterial or anticancer sulfonamides. researchgate.net
QSAR Analysis: Quantitative Structure-Activity Relationship models built with ML algorithms can predict the biological activity of new sulfonamide designs based on their chemical structure. researchgate.net
ADMET Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net
De Novo Drug Design: Deep learning models can generate entirely new molecular structures with optimized properties, potentially leading to the discovery of novel sulfonamides with enhanced efficacy and selectivity. researchgate.net
Table 2: Applications of AI/ML in Sulfonamide Drug Design
| Application Area | Description | Impact |
|---|---|---|
| High-Throughput Virtual Screening | Using ML to prioritize promising drug targets and screen virtual compound libraries. nih.gov | Reduces cost and time for identifying initial hits. |
| Predictive Modeling (QSAR/ADMET) | Developing models to predict bioactivity, toxicity, and pharmacokinetic properties. nih.gov | Improves the success rate of drug candidates by weeding out unfavorable compounds early. |
| Molecular Generation | Employing deep learning to design novel molecules with desired characteristics. researchgate.net | Accelerates the discovery of innovative chemical structures. |
| Clinical Trial Optimization | Using AI to predict clinical trial outcomes, potentially lowering costs and improving success rates. nih.gov | Enhances the efficiency of the final stages of drug development. |
Exploration of Novel Biological Targets and Mechanisms
While sulfonamides are historically known as antibacterial agents that inhibit folic acid synthesis, modern research has unveiled a much broader spectrum of biological activities. nih.govresearchgate.netnih.gov The versatility of the sulfonamide scaffold allows it to be tailored to interact with a wide range of biological targets. tandfonline.com
Emerging areas of investigation for sulfonamide-based compounds include:
Anticancer Agents: Many sulfonamide derivatives have shown potential as anticancer drugs by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases, kinases, and matrix metalloproteinases. researchgate.netmdpi.commdpi.com
Antiviral and Antifungal Activity: Research is ongoing into sulfonamides that can combat viral infections, including HIV, and fungal pathogens. researchgate.net
Anti-inflammatory and Analgesic Effects: Certain sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory and pain-relieving properties. researchgate.net
Neurological and Metabolic Disorders: The sulfonamide moiety is present in drugs used to treat conditions such as glaucoma, diabetes, and epilepsy, indicating its utility against a diverse set of protein targets. researchgate.netnih.gov
Table 3: Biological Targets for Sulfonamide Derivatives
| Target Class | Classical Target | Novel Targets | Therapeutic Area |
|---|---|---|---|
| Enzymes | Dihydropteroate Synthetase | Carbonic Anhydrases, Kinases, Proteases, Cyclooxygenases (COX) | Antibacterial, Anticancer, Anti-inflammatory, Antiviral |
| Receptors | - | G-protein coupled receptors (GPCRs), Nuclear receptors | Various, including CNS disorders |
| Ion Channels | - | Voltage-gated ion channels | Diuretics, Anticonvulsants |
Advanced Spectroscopic Techniques for In-Situ Analysis
The characterization of newly synthesized compounds and the study of their interactions with biological systems rely heavily on sophisticated analytical techniques. Advanced spectroscopic methods are critical for confirming molecular structures, determining purity, and investigating dynamic processes in real-time.
For a compound like 3-(Dimethylamino)propane-1-sulfonamide, these techniques are indispensable:
NMR Spectroscopy: 1H and 13C NMR are fundamental for elucidating the precise structure of novel sulfonamides. researchgate.net
Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation data, confirming the identity of a synthesized compound. researchgate.net
Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative determination of sulfonamides in various samples, including pharmaceutical preparations and environmental water. nih.govekb.egresearchgate.net Methods often involve diazotization and coupling reactions to produce a colored product whose absorbance can be measured. nih.gov
X-ray Crystallography: This technique provides definitive three-dimensional structural information of a compound in its crystalline state, which is crucial for understanding its conformation and for structure-based drug design. researchgate.net
In-Situ Monitoring: Techniques like Process Analytical Technology (PAT), which can include in-line FTIR or Raman spectroscopy, allow for the real-time monitoring of chemical reactions. This enables better control over reaction parameters, leading to improved yields and purity of the final sulfonamide product.
Table 4: Spectroscopic Techniques for Sulfonamide Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | Structural elucidation of synthesized compounds. | Connectivity of atoms, chemical environment of nuclei. |
| MS (Mass Spectrometry) | Molecular weight determination and structural confirmation. | Mass-to-charge ratio, fragmentation patterns. |
| UV-Vis Spectrophotometry | Quantitative analysis in various matrices. nih.govresearchgate.net | Concentration of the analyte based on light absorbance. |
| FTIR/Raman Spectroscopy | Functional group identification; in-situ reaction monitoring. | Vibrational modes of chemical bonds. |
| X-ray Crystallography | Determination of 3D molecular structure. researchgate.net | Atomic coordinates, bond lengths, bond angles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
